

4-Bromo-1H-pyrazolo[3,4-c]pyridine physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1373547

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **4-Bromo-1H-pyrazolo[3,4-c]pyridine**

Authored by: A Senior Application Scientist Foreword

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of heterocyclic scaffolds is a cornerstone of innovation. These core structures provide the three-dimensional architecture necessary for precise interactions with biological targets. Among these, the pyrazolopyridine scaffold has garnered significant attention due to its structural resemblance to endogenous purines, making it a privileged core for the design of kinase inhibitors and other targeted therapeutics.^[1] This guide provides a detailed examination of a key derivative, **4-Bromo-1H-pyrazolo[3,4-c]pyridine**, a versatile building block for the synthesis of complex, biologically active molecules. Our focus will be a comprehensive analysis of its core physical and chemical properties, providing researchers and drug development professionals with the foundational knowledge required for its effective application in synthetic and medicinal chemistry programs.

Molecular Structure and Core Chemical Identity

4-Bromo-1H-pyrazolo[3,4-c]pyridine is a halogenated heterocyclic compound. Its structure consists of a fused pyrazole and pyridine ring system, with a bromine atom substituted at the 4-

position. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the exploration of chemical space around the core scaffold.

Below is a summary of its fundamental identifiers:

Property	Value	Source
IUPAC Name	4-Bromo-1H-pyrazolo[3,4-c]pyridine	N/A
CAS Number	1032943-43-3	[2]
Molecular Formula	C ₆ H ₄ BrN ₃	[2] [3]
Molecular Weight	198.02 g/mol	[2]
InChI Key	KFGSMEJCZZYNNG-UHFFFAOYSA-N	[2]
Canonical SMILES	Brc1cncc2[nH]ncc12	[2]

Physicochemical Properties

The physical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. These properties influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles of derivative compounds.

Physical State and Appearance

4-Bromo-1H-pyrazolo[3,4-c]pyridine is typically supplied as a solid at room temperature.[\[2\]](#)

Solubility

Specific quantitative solubility data in common laboratory solvents is not readily available in the public domain. However, based on its heterocyclic nature and the presence of both hydrogen bond donors and acceptors, it is anticipated to have some degree of solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols. Its solubility in aqueous media is expected to be limited.

Thermal Properties

- Melting Point: While a specific melting point is not cited in the available literature, as a solid crystalline compound, a sharp melting point is expected. This value would be a key indicator of purity.
- Boiling Point: Not applicable, as the compound would likely decompose at elevated temperatures before boiling.
- Flash Point: Not applicable for this solid compound.

Spectroscopic and Analytical Characterization

The structural elucidation and confirmation of **4-Bromo-1H-pyrazolo[3,4-c]pyridine** rely on a suite of standard analytical techniques. While specific spectra are proprietary to manufacturers, the expected spectroscopic features are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the molecular structure.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazolopyridine core. The chemical shifts and coupling constants of these protons would be characteristic of the fused ring system. The proton on the pyrazole nitrogen will likely appear as a broad singlet.
- ^{13}C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the bromine will have a characteristic chemical shift.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic distribution. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity (for ^{79}Br and ^{81}Br), separated by two mass units. This provides a definitive confirmation of the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for N-H stretching (from the pyrazole ring), C-H stretching (aromatic), and C=C/C=N stretching vibrations within the heterocyclic rings.

Synthesis and Reactivity

While a detailed synthetic protocol for **4-Bromo-1H-pyrazolo[3,4-c]pyridine** is not provided in the search results, the synthesis of related 5-halo-1H-pyrazolo[3,4-c]pyridines has been described.^[1] These syntheses often involve the construction of the fused ring system from appropriately substituted pyridine precursors.^[1]

The reactivity of **4-Bromo-1H-pyrazolo[3,4-c]pyridine** is dominated by the bromine substituent, which serves as a versatile synthetic handle. It can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the 4-position, making it an invaluable intermediate in the synthesis of compound libraries for drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. 4-Bromo-1H-pyrazolo 3,4-c pyridine AldrichCPR 1032943-43-3 [sigmaaldrich.com]
- 3. 4-Bromo-1H-Pyrazolo[3,4-C]Pyridine | C6H4BrN3 | CID 46916247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Bromo-1H-pyrazolo[3,4-c]pyridine physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1373547#4-bromo-1h-pyrazolo-3-4-c-pyridine-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com